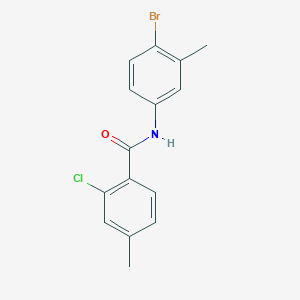![molecular formula C19H24N2OS B5808050 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ is a quinoline derivative that has shown promising results in various scientific research studies due to its unique chemical structure.
作用机制
4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). This compound also activates various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound also exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress. This compound has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied, and its biological effects have been well characterized. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. This compound can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for the study of 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline. One potential direction is the development of this compound derivatives that exhibit improved solubility and bioavailability. Another potential direction is the study of this compound in combination with other compounds for the treatment of various diseases. Additionally, the study of this compound in animal models and clinical trials is needed to further evaluate its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. Its unique chemical structure and biological effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully evaluate its potential therapeutic applications.
合成方法
4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6,8-trimethylquinoline with 2-mercaptoacetic acid and 1-piperidinyl-2-ketone. This reaction results in the formation of this compound as a yellow crystalline solid. The purity of this compound can be improved using various purification techniques, including recrystallization and column chromatography.
科学研究应用
4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
1-piperidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13-9-15(3)19-16(10-13)14(2)11-17(20-19)23-12-18(22)21-7-5-4-6-8-21/h9-11H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSZNHMSQXKLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)N3CCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

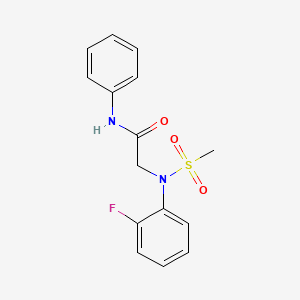
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)
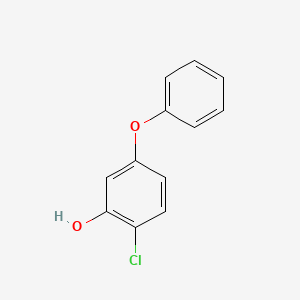
![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
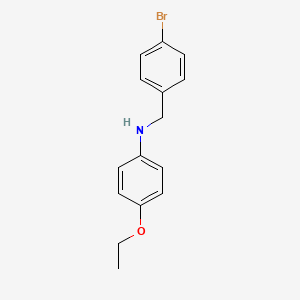


![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5808033.png)
![1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5808036.png)
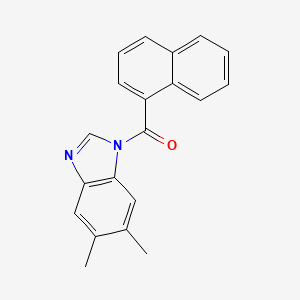
![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)
